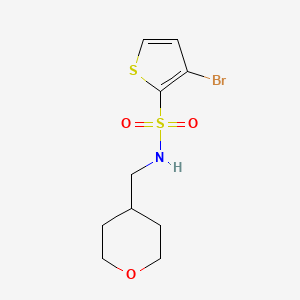![molecular formula C17H27NO B7555240 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol](/img/structure/B7555240.png)
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are medications that are used to treat various medical conditions such as hypertension, heart failure, and arrhythmias. The chemical structure of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is shown below:
Mécanisme D'action
The mechanism of action of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is similar to other beta-blockers. These medications work by blocking the beta-adrenergic receptors, which reduces the heart rate and blood pressure. By blocking these receptors, beta-blockers also reduce the release of renin, which is a hormone that regulates blood pressure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol are similar to other beta-blockers. These medications reduce the heart rate and blood pressure, which can lead to a decrease in myocardial oxygen demand. Beta-blockers can also improve left ventricular function and reduce the risk of arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol in lab experiments is its well-established mechanism of action. Beta-blockers have been extensively studied, and their effects on the cardiovascular system are well-known. However, one of the limitations of using beta-blockers in lab experiments is their potential for off-target effects. Beta-blockers can also block other types of receptors, which can lead to unintended effects.
Orientations Futures
1. Combination therapy: Beta-blockers such as 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol may be used in combination with other medications to treat hypertension, heart failure, and arrhythmias.
2. Novel beta-blockers: Researchers may develop new beta-blockers that have improved efficacy and fewer side effects.
3. Personalized medicine: Beta-blockers may be used in a more personalized manner based on an individual's genetic makeup and medical history.
In conclusion, 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is a beta-blocker that has been extensively studied for its potential therapeutic applications. This chemical compound has a well-established mechanism of action and has been used to treat hypertension, heart failure, and arrhythmias. However, beta-blockers have potential limitations and researchers are exploring future directions to improve their efficacy and reduce their side effects.
Méthodes De Synthèse
The synthesis of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol involves the reaction of 3-methylphenylacetone with cyclohexanone in the presence of sodium ethoxide. The resulting product is then reacted with isobutylamine to form the final compound. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol has been extensively studied for its potential therapeutic applications. Some of the areas of research include:
1. Hypertension: Beta-blockers such as 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol are commonly used to treat hypertension. These medications work by blocking the beta-adrenergic receptors, which reduces the heart rate and blood pressure.
2. Heart failure: Beta-blockers have also been shown to be effective in treating heart failure. These medications improve the heart's ability to pump blood by reducing the workload on the heart.
3. Arrhythmias: Beta-blockers can also be used to treat certain types of arrhythmias. These medications help to regulate the heart's rhythm by blocking the beta-adrenergic receptors.
Propriétés
IUPAC Name |
2-[4-(3-methylphenyl)butan-2-ylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13-6-5-7-15(12-13)11-10-14(2)18-16-8-3-4-9-17(16)19/h5-7,12,14,16-19H,3-4,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYSFAUPRWCAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C)NC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)
![2-[1-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]ethanol](/img/structure/B7555199.png)

![N-[(1-methylimidazol-2-yl)methyl]quinolin-3-amine](/img/structure/B7555210.png)
![4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7555217.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555224.png)

![[3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7555249.png)
![(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555251.png)

![1-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]imidazole-4-sulfonamide](/img/structure/B7555261.png)